molecular formula C8H9F3N2 B1317133 N-ethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 89810-00-4

N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1317133
CAS RN: 89810-00-4
M. Wt: 190.17 g/mol
InChI Key: XUEZJBROUSKOGC-UHFFFAOYSA-N
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Description

“N-ethyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with a molecular formula of C8H9F3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The InChI code for “N-ethyl-5-(trifluoromethyl)pyridin-2-amine” is 1S/C8H9F3N2/c1-2-12-7-4-3-6 (5-13-7)8 (9,10)11/h3-5H,2H2,1H3, (H,12,13) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms in the molecule.

Scientific Research Applications

N-ethyl-5-(trifluoromethyl)pyridin-2-amine: A Comprehensive Analysis of Scientific Research Applications

Catalysis: Trifluoromethylpyridines, including compounds like N-ethyl-5-(trifluoromethyl)pyridin-2-amine, are known to have applications in catalysis. They can act as catalysts or ligands in various chemical reactions, facilitating the formation of new compounds with high efficiency and selectivity .

Drug Design: The structural features of N-ethyl-5-(trifluoromethyl)pyridin-2-amine make it a valuable scaffold in drug design. Its ability to form stable bonds and interactions with biological targets can lead to the development of new pharmaceuticals .

Molecular Recognition: This compound’s unique structure allows it to be used in molecular recognition processes. It can bind selectively to specific molecules, which is crucial in biological assays and sensor technology .

Natural Product Synthesis: In the synthesis of natural products, N-ethyl-5-(trifluoromethyl)pyridin-2-amine can be utilized as a building block due to its reactivity and stability, contributing to the synthesis of complex organic molecules .

Fungicidal Activity: Research has indicated that pyrimidinamines, which share a similar core structure with N-ethyl-5-(trifluoromethyl)pyridin-2-amine, exhibit fungicidal properties. This suggests potential agricultural applications in protecting crops from fungal diseases .

Pharmaceutical Intermediates: Compounds with the trifluoromethyl group are often used as intermediates in pharmaceutical manufacturing. They can undergo various chemical reactions to produce active pharmaceutical ingredients .

Ligand Synthesis for Metal Complexes: The trifluoromethyl group and pyridine ring present in N-ethyl-5-(trifluoromethyl)pyridin-2-amine make it suitable for forming chelating ligands in metal complexes, which are used in catalysis and material science .

Key Intermediate for Synthesis: Trifluoromethylpyridines serve as key intermediates in the synthesis of other important compounds, such as herbicides like fluazifop. This highlights the compound’s role in agricultural chemistry .

properties

IUPAC Name

N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEZJBROUSKOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521700
Record name N-Ethyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-(trifluoromethyl)pyridin-2-amine

CAS RN

89810-00-4
Record name N-Ethyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-trifluoromethylpyridine (12 g), 70% of aqueous ethylamine solution (16 ml), and NMP (7 ml) was stirred with heating at 70° C. for 1 day. Into the reaction mixture cooled to room temperature, water was poured, and then the precipitated solid was collected by filtration. The obtained solid was washed with water, and dried to give 6.3 g of N-ethyl-(5-trifluoromethylpyridin-2-yl)-amine.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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